7-Bromo-4-(trifluoromethoxy)-1H-indole
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound reveals a complex substitution pattern on the indole core structure that significantly influences its three-dimensional conformation and electronic properties. The compound possesses the molecular formula C9H5BrF3NO with a molecular weight of 280.04 grams per mole, establishing it as a moderately sized heterocyclic molecule within the indole family. The Chemical Abstracts Service registry number 1154742-52-5 provides a unique identifier for this specific compound in chemical databases and literature.
The indole ring system serves as the fundamental scaffold, consisting of a fused benzene and pyrrole ring structure that maintains planarity essential for aromatic stabilization. The bromine atom occupies the 7-position of the indole core, introducing significant steric bulk and electronic effects that alter the compound's reactivity profile compared to unsubstituted indoles. This positioning places the bromine substituent adjacent to the nitrogen-containing pyrrole ring, creating potential for intramolecular interactions and influencing the overall molecular geometry.
The trifluoromethoxy group attached at the 4-position represents one of the most electronegative substituents in organic chemistry, with the carbon-fluorine bonds contributing to substantial electron-withdrawing effects throughout the molecular framework. This substituent exhibits a tetrahedral geometry around the central carbon atom, with the three fluorine atoms positioned to minimize steric repulsion while maximizing orbital overlap. The oxygen atom linking the trifluoromethyl group to the indole ring adopts a bent geometry, creating an angle that accommodates both steric and electronic considerations.
Crystallographic studies of related trifluoromethoxy-substituted indole derivatives provide valuable insights into the structural preferences of these compounds. Research on 5-(trifluoromethoxy)isatin demonstrates that trifluoromethoxy-containing indole derivatives typically crystallize with specific intermolecular interactions, including hydrogen bonding patterns involving the indole nitrogen and oxygen atoms from neighboring molecules. These crystallographic analyses reveal maximum deviations from planarity of approximately 0.023 to 0.025 angstroms for the nitrogen atoms, indicating near-perfect planarity of the indole ring systems.
The spatial arrangement of substituents in this compound creates distinct regions of electron density distribution, with the electron-rich indole nitrogen contrasting sharply with the electron-deficient regions near the trifluoromethoxy group. This electronic asymmetry influences crystal packing arrangements and intermolecular association patterns, typically resulting in layered structures with π-π stacking interactions between indole rings and hydrogen bonding networks involving the indole nitrogen atoms.
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for this compound, with distinct spectral features arising from each structural component. The indole ring protons exhibit characteristic chemical shifts reflecting their aromatic environment and the influence of neighboring substituents. The pyrrole ring protons typically appear in the 6.5 to 7.5 parts per million region, while the benzene ring protons show shifts influenced by the electronic effects of both the bromine and trifluoromethoxy substituents.
The trifluoromethoxy group generates distinctive fluorine nuclear magnetic resonance signals, typically appearing as a sharp singlet around -58 to -60 parts per million relative to trichlorofluoromethane. The three equivalent fluorine atoms create a highly shielded environment due to their electronegativity and the symmetrical tetrahedral arrangement around the central carbon. Carbon nuclear magnetic resonance spectroscopy reveals the characteristic carbon-fluorine coupling patterns, with the trifluoromethyl carbon appearing as a quartet due to coupling with the three equivalent fluorine nuclei.
Mass spectrometry analysis of this compound reveals a distinctive fragmentation pattern characteristic of brominated and fluorinated aromatic compounds. The molecular ion peak appears at mass-to-charge ratio 280, corresponding to the intact molecular structure. The isotopic pattern shows the characteristic 1:1 doublet resulting from the presence of bromine-79 and bromine-81 isotopes, providing definitive confirmation of bromine incorporation. Common fragmentation pathways include loss of the trifluoromethoxy group (mass loss of 83), producing a fragment at mass-to-charge ratio 197, and subsequent loss of bromine to yield fragments at lower masses.
Infrared spectroscopy identifies key functional group vibrations that confirm the presence of specific structural components. The indole nitrogen-hydrogen stretch typically appears between 3300 and 3500 wavenumbers, often as a broad absorption due to hydrogen bonding effects. The carbon-fluorine stretching vibrations of the trifluoromethoxy group generate strong, sharp absorptions in the 1000 to 1300 wavenumber region, with multiple bands reflecting the different carbon-fluorine bond environments. The aromatic carbon-carbon stretching vibrations appear in the 1400 to 1600 wavenumber region, with band positions and intensities influenced by the electronic effects of the substituents.
The combination of these spectroscopic techniques provides unambiguous structural identification and purity assessment for this compound. Nuclear magnetic resonance integration ratios confirm the expected 1:1:3 ratio for the indole protons, bromine atom, and fluorine atoms, respectively. Mass spectrometric molecular ion intensity and fragmentation patterns verify molecular composition and structural integrity.
Comparative Analysis with Related Indole Derivatives
Comparative structural analysis with related indole derivatives reveals the unique features that distinguish this compound from other halogenated and fluorinated indole compounds. The closely related compound 7-bromo-4-fluoro-1H-indole, with molecular formula C8H5BrFN and molecular weight 214.03 grams per mole, provides an excellent reference point for understanding the impact of trifluoromethoxy versus simple fluorine substitution. The replacement of fluorine with trifluoromethoxy increases the molecular weight by 66 atomic mass units and introduces significant steric bulk that affects both reactivity and physical properties.
Positional isomers such as 4-Bromo-7-(trifluoromethoxy)-1H-indole and 5-Bromo-7-(trifluoromethoxy)-1H-indole demonstrate the critical importance of substitution patterns in determining molecular properties. The 5-bromo-7-(trifluoromethoxy) isomer exhibits different electronic distribution patterns and consequently altered reactivity profiles compared to the 7-bromo-4-(trifluoromethoxy) arrangement. These positional differences influence the accessibility of reaction sites and the stability of intermediate species during chemical transformations.
The compound 7-bromo-4-methyl-1H-indole, with CAS number 165669-07-8, provides insight into the electronic effects of different substituent types at the 4-position. The methyl group represents an electron-donating substituent in stark contrast to the electron-withdrawing trifluoromethoxy group, resulting in significantly different reactivity patterns and spectroscopic properties. Nuclear magnetic resonance chemical shifts show substantial differences, with the methyl-substituted compound exhibiting more electron-rich aromatic environments compared to the trifluoromethoxy analog.
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C9H5BrF3NO | 280.04 | 1154742-52-5 | Electron-withdrawing trifluoromethoxy at position 4 |
| 7-bromo-4-fluoro-1H-indole | C8H5BrFN | 214.03 | 292636-09-0 | Simple fluorine substitution |
| 4-Bromo-7-(trifluoromethoxy)-1H-indole | C9H5BrF3NO | 280.04 | 1774896-71-7 | Inverted substitution pattern |
| 5-Bromo-7-(trifluoromethoxy)-1H-indole | C9H5BrF3NO | Not specified | Not provided | Alternative substitution pattern |
| 7-bromo-4-methyl-1H-indole | C9H8BrN | 210.07 | 165669-07-8 | Electron-donating methyl group |
The electronic properties of these related compounds demonstrate clear trends based on substituent effects. Electron-withdrawing groups such as trifluoromethoxy decrease the electron density of the indole ring system, making the compound less nucleophilic and more susceptible to nucleophilic substitution reactions. Conversely, electron-donating groups like methyl increase electron density and favor electrophilic substitution processes.
Spectroscopic comparisons reveal systematic shifts in nuclear magnetic resonance chemical shifts based on substituent electronic effects. The trifluoromethoxy-substituted compounds show downfield shifts for nearby aromatic protons due to deshielding effects, while methyl-substituted analogs exhibit upfield shifts characteristic of electron-donating influences. These spectroscopic patterns provide valuable tools for structural assignment and purity assessment across the series of related compounds.
Tautomeric Behavior and Electronic Configuration
The electronic configuration of this compound reflects the complex interplay between the electron-rich indole nitrogen and the electron-withdrawing effects of both the bromine and trifluoromethoxy substituents. The indole nitrogen maintains its characteristic lone pair of electrons, which participates in the aromatic π-electron system and provides the primary site for hydrogen bonding and coordination interactions. The positioning of electron-withdrawing groups at both the 4- and 7-positions creates a significant electronic asymmetry within the molecule, with electron density concentrated toward the 5- and 6-positions of the benzene ring.
Tautomeric equilibria in indole derivatives typically involve proton migration between the nitrogen atom and adjacent carbon positions, though the extent of such equilibria depends strongly on the electronic environment created by substituents. In this compound, the electron-withdrawing nature of both substituents stabilizes the 1H-indole tautomer (with the proton on nitrogen) relative to alternative 3H-indole forms. Computational studies and experimental evidence from related indole derivatives suggest that the 1H-tautomer predominates under normal conditions, with tautomeric interconversion barriers sufficiently high to prevent rapid exchange at room temperature.
The bromine atom at the 7-position exerts both inductive and mesomeric effects on the electronic distribution. As a halogen, bromine exhibits moderate electronegativity (2.96 on the Pauling scale) and can participate in resonance interactions through its lone pairs, though these effects are less pronounced than those of fluorine or chlorine. The large atomic radius of bromine creates steric interactions with the indole nitrogen, potentially influencing the planarity of the ring system and affecting hydrogen bonding geometries in solid-state structures.
The trifluoromethoxy group represents one of the most potent electron-withdrawing substituents in organic chemistry, with the highly electronegative fluorine atoms creating a strongly polarized carbon-oxygen bond. This electronic effect propagates through the aromatic π-system, reducing electron density at the indole nitrogen and making it less basic compared to unsubstituted indoles. Computational molecular orbital calculations indicate that the highest occupied molecular orbital energy is significantly lowered compared to parent indole, while the lowest unoccupied molecular orbital energy is correspondingly reduced, resulting in a larger energy gap and increased kinetic stability.
The combined electronic effects of bromine and trifluoromethoxy substitution create a unique reactivity profile for this compound. The reduced electron density makes the compound less susceptible to electrophilic aromatic substitution reactions but more reactive toward nucleophilic processes. The electron-deficient nature of the ring system also influences the acidity of the indole nitrogen proton, making it more acidic than in unsubstituted indoles and facilitating deprotonation under mild basic conditions.
Properties
IUPAC Name |
7-bromo-4-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c10-6-1-2-7(15-9(11,12)13)5-3-4-14-8(5)6/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRYMSXORBJNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1OC(F)(F)F)C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281835 | |
| Record name | 7-Bromo-4-(trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154742-52-5 | |
| Record name | 7-Bromo-4-(trifluoromethoxy)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154742-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-(trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
The most straightforward approach involves brominating a pre-formed 4-(trifluoromethoxy)-1H-indole . This method typically employs electrophilic bromination agents such as N-bromosuccinimide (NBS) or elemental bromine, conducted in inert organic solvents like dichloromethane or chloroform at ambient temperature.
Reaction Scheme
$$
\text{4-(trifluoromethoxy)-1H-indole} \xrightarrow[\text{NBS}]{\text{Solvent, RT}} \text{7-Bromo-4-(trifluoromethoxy)-1H-indole}
$$
Conditions & Notes
- Reagents: NBS, elemental bromine
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature
- Yield: Typically high (85-95%) with controlled reaction times
- Selectivity: Bromination occurs selectively at the 7-position due to electronic effects of the trifluoromethoxy group
Data Table: Bromination Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Brominating agent | NBS or Br₂ | NBS preferred for milder conditions |
| Solvent | Dichloromethane, Chloroform | Inert, non-polar solvents |
| Temperature | 0°C to RT | Lower temperatures favor selectivity |
| Reaction time | 1-4 hours | Monitored via TLC or HPLC |
| Yield | 85-95% | High selectivity and efficiency |
Multi-step Synthesis via Indole Derivatives
Method Overview
Alternative routes involve constructing the indole core with the desired substituents via multi-step reactions, often starting from simpler aromatic compounds or indole precursors.
Key Steps
- Iodination and Sonogashira Coupling: As reported in recent patents, 4-bromo-2-methylaniline undergoes iodination, followed by Sonogashira coupling with trimethylsilylacetylene to form an intermediate, which then cyclizes to produce the indole core with bromine at position 7 and methyl at position 5.
- Cyclization and Functionalization: The intermediate undergoes cyclization under basic conditions, often using potassium tert-butoxide, to afford the target compound.
Example Reaction Pathway
4-bromo-2-methylaniline → Iodination → Sonogashira coupling → Cyclization → this compound
Conditions & Notes
- Catalysts: Pd(PPh₃)₄ for Sonogashira coupling
- Solvent: N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
- Base: Potassium tert-butoxide
- Reaction temperature: 60°C for cyclization
- Yield: Typically around 92% for key steps
Data Table: Multi-step Synthesis
| Step | Reagents & Conditions | Yield | Remarks |
|---|---|---|---|
| Iodination | Iodinating reagent (NIS), solvent, RT | 90% | Selective at aromatic positions |
| Sonogashira coupling | Pd catalyst, CuI, amine base, solvent | 92% | Efficient for alkynyl intermediates |
| Cyclization | Potassium tert-butoxide, NMP, 60°C | 85% | Forms the indole ring |
Microflow Technology for Indole Functionalization
Recent Advances
Recent research has explored microflow reactors to improve the efficiency and safety of synthesizing indole derivatives, especially for unstable or highly reactive intermediates. Microflow systems allow precise control over reaction parameters such as temperature, time, and reagent mixing, significantly reducing side reactions and improving yields.
Application to Preparation
- Nucleophilic substitution at the 3'-position of indoles can be achieved with high selectivity.
- Rapid generation of reactive halides such as (1H-indol-3-yl)methyl halides, which can then be further functionalized to introduce the trifluoromethoxy group.
Advantages
- Enhanced control over reaction conditions
- Reduced reaction times
- Improved safety for handling reactive intermediates
Research Findings
- Development of nucleophilic substitution protocols using microflow technology has shown promising results in synthesizing halogenated indoles with high purity and yield.
Summary of Key Preparation Methods
| Method Type | Main Features | Advantages | Limitations |
|---|---|---|---|
| Direct bromination of trifluoromethoxy-indoles | Simple, high-yielding, selective at position 7 | Straightforward, scalable | Requires pre-formed trifluoromethoxy-indole |
| Multi-step synthesis via intermediates | Involves iodination, coupling, cyclization | Precise control over substitution pattern | Longer, more complex process |
| Microflow-based synthesis | Rapid, controlled, suitable for unstable intermediates | High efficiency, safety, scalability | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-(trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, although these reactions are less common for this compound.
Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, along with bases like potassium carbonate, are typically used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted indoles can be formed.
Coupling Products: Biaryl compounds and other complex structures can be synthesized through coupling reactions.
Scientific Research Applications
Biological Applications
The biological activity of 7-Bromo-4-(trifluoromethoxy)-1H-indole has been investigated in various studies, revealing its potential in medicinal chemistry:
-
Antimicrobial Activity :
- Compounds derived from indoles have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives synthesized from 7-bromo indoles were evaluated for their antibacterial activity, demonstrating effectiveness against Gram-positive and Gram-negative bacteria .
-
Anticancer Properties :
- Research indicates that indole derivatives exhibit anticancer activity. Studies have reported that certain synthesized compounds based on this scaffold showed high efficacy against cancer cell lines such as A549 lung adenocarcinoma cells . The mechanism often involves inducing apoptosis or inhibiting cell proliferation.
- Inhibition of Enzymatic Activity :
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action for compounds containing the 7-Bromo-4-(trifluoromethoxy)-1H-indole moiety depends on the specific biological target. Generally, the trifluoromethoxy group enhances binding affinity to proteins and enzymes by increasing hydrophobic interactions. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 7-Bromo-4-(trifluoromethoxy)-1H-indole with structurally related indole derivatives:
*Estimated based on analogs in and .
Key Observations:
- Electron Effects : The trifluoromethoxy group (-OCF₃) in the target compound is strongly electron-withdrawing, contrasting with the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups in analogs. This difference influences reactivity, solubility, and interaction with biological targets .
- Biological Activity : Triazole-substituted indoles (e.g., 5-Bromo-3-triazolyl derivatives) demonstrate antioxidant properties, attributed to the triazole ring’s radical-scavenging capacity .
Physicochemical Properties
- Thermal Stability : Fluorinated compounds (e.g., 7-Bromo-4-(trifluoromethyl)-1H-indole) exhibit higher boiling points (~325°C) due to strong C-F bonds .
Biological Activity
7-Bromo-4-(trifluoromethoxy)-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This indole derivative has been studied for its potential applications in various therapeutic areas, including cancer treatment, antimicrobial activity, and enzyme inhibition. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H5BrF3NO2
- CAS Number : 1154742-52-5
This compound features a bromine atom and a trifluoromethoxy group attached to the indole ring, which contributes to its unique reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study demonstrated its ability to inhibit Aurora A kinase, a critical regulator of cell division often overexpressed in cancer cells. The compound showed a significant increase in mitotic cells in treated samples compared to controls, suggesting its potential as an antitumor agent .
Table 1: Anticancer Activity of this compound
| Study Reference | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 1.26 | Inhibition of Aurora A kinase | |
| 0.8 | Induction of apoptosis in cancer cells |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects. It was tested against various strains of Mycobacterium, demonstrating significant activity with minimum inhibitory concentrations (MICs) ranging from 0.05 to 0.25 µg/mL. These results indicate that it may serve as a lead compound for developing new antibiotics targeting resistant mycobacterial infections .
Table 2: Antimicrobial Activity of this compound
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. For instance, its inhibition of Aurora A kinase disrupts normal cell cycle progression, leading to increased mitotic cell death and potential apoptosis in cancer cells . Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis or function.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Aurora A Kinase Inhibition : In vitro studies using Jurkat cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent increase in phosphorylated histone H3 (PH3), indicating enhanced mitotic activity .
- Antimycobacterial Efficacy : In vivo studies showed that the compound maintained good oral bioavailability and effectively reduced bacterial load in mice infected with Mycobacterium abscessus .
Q & A
Q. What spectroscopic techniques are essential for characterizing 7-Bromo-4-(trifluoromethoxy)-1H-indole?
Answer: Key techniques include:
- H/C NMR : Assign chemical shifts to confirm substitution patterns. For example, trifluoromethoxy groups typically show F NMR signals at -114.65 ppm (CFO) , while bromo-indole derivatives exhibit aromatic protons at δ 7.23–8.65 ppm .
- Mass Spectrometry (EI-MS/FAB-HRMS) : Validate molecular weight and fragmentation patterns. For analogs, FAB-HRMS data show [M+H] peaks at m/z 399.16 (CHBrFNO) .
- TLC : Monitor reaction progress using solvents like 70:30 EtOAc:hexanes (R = 0.22–0.30) .
Q. What is a typical synthetic route for this compound?
Answer: A common approach involves halogenation and functional group coupling:
Bromination : React indole derivatives with Br in DMF at 0°C (yield: crude, ~90%) .
Trifluoromethoxy Introduction : Use Pd-catalyzed cross-coupling or nucleophilic substitution with CFO sources.
Purification : Flash chromatography (e.g., EtOAc:hexanes gradient) yields 25–50% pure product .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized for introducing aryl groups to this compound?
Answer: Optimization strategies include:
- Catalyst Selection : Use Pd(PPh)Cl (0.05 eq.) in toluene at 100°C for 16 hours .
- Base : KPO (3.0 eq.) enhances coupling efficiency with aryl boronic acids.
- Yields : Typically 38–40% after purification .
Q. Example Reaction Conditions
| Component | Quantity/Concentration | Role |
|---|---|---|
| 3-Bromo-indole substrate | 0.42 mmol | Core reactant |
| Phenyl boronic acid | 1.2 eq. | Coupling partner |
| Pd catalyst | 0.05 eq. | Reaction accelerator |
| KPO | 3.0 eq. | Base |
Q. How should researchers address discrepancies in NMR data during synthesis?
Answer:
- Signal Overlap : Use F NMR to resolve trifluoromethoxy peaks (-114.65 ppm) from aromatic protons .
- Impurity Identification : Compare experimental C NMR shifts (e.g., δ 146.0 for CFO-substituted carbons ) with computational models.
- Solvent Artifacts : Avoid residual DMF by heating to 90°C under vacuum post-reaction .
Q. What safety protocols are recommended for handling this compound?
Answer:
- Ventilation : Use fume hoods due to potential bromine/CFO vapors.
- PPE : Gloves and goggles are mandatory. No acute hazards are reported, but chronic exposure risks require mitigation .
- Waste Disposal : Quench reactions with 5% NaSO to neutralize excess Br .
Data Contradiction Analysis
Q. How to resolve conflicting yields in similar synthetic procedures?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
